Bicyclo[3.1.0]hexan-3-one

Photochemistry Reaction Kinetics Quantum Yield

Bicyclo[3.1.0]hexan-3-one (CAS 1755-04-0) is a bicyclic ketone consisting of a three-membered cyclopropane ring fused to a five-membered cyclopentanone framework. Its rigid bicyclo[3.1.0]hexane core serves as a conformationally constrained bioisostere of cyclohexane.

Molecular Formula C6H8O
Molecular Weight 96.13 g/mol
CAS No. 1755-04-0
Cat. No. B155123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[3.1.0]hexan-3-one
CAS1755-04-0
SynonymsBicyclo[3.1.0]hexan-3-one
Molecular FormulaC6H8O
Molecular Weight96.13 g/mol
Structural Identifiers
SMILESC1C2C1CC(=O)C2
InChIInChI=1S/C6H8O/c7-6-2-4-1-5(4)3-6/h4-5H,1-3H2
InChIKeyWQQZKEFUOHKGII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[3.1.0]hexan-3-one (CAS 1755-04-0) – Conformationally Constrained Bicyclic Ketone Scaffold for Medicinal Chemistry and Photochemical Studies


Bicyclo[3.1.0]hexan-3-one (CAS 1755-04-0) is a bicyclic ketone consisting of a three-membered cyclopropane ring fused to a five-membered cyclopentanone framework. Its rigid bicyclo[3.1.0]hexane core serves as a conformationally constrained bioisostere of cyclohexane [1]. The compound is employed as a versatile building block in organic synthesis and medicinal chemistry, enabling the construction of structurally defined analogues with enhanced target binding and metabolic stability [2].

Med Chem Scaffold

Conformationally constrained bioisostere supporting target-binding and metabolic-stability optimization

Photochemical Probe

Characterized photoreactivity supports controlled Norrish type I cleavage studies

Synthetic Building Block

Reported high-conversion oxidation route enables efficient access to rigid analogues

Why Bicyclo[3.1.0]hexan-3-one Cannot Be Interchanged with Cyclohexanone or Other Simple Cyclic Ketones


The fused cyclopropane ring in bicyclo[3.1.0]hexan-3-one imposes a flattened boat conformation with a distinct pucker angle (∝ = 195°) that is not accessible to monocyclic ketones such as cyclohexanone, which predominantly adopts a chair conformation [1]. This conformational restriction directly impacts photophysical behavior: bicyclo[3.1.0]hexan-3-one exhibits anharmonic ring-puckering vibrations at 86.4 cm⁻¹, whereas cyclohexanone shows only harmonic far-infrared activity [2]. Consequently, substitution with a generic monocyclic ketone alters both stereoelectronic properties and photoreactivity profiles, undermining the rationale for selecting this specific scaffold in applications requiring precise molecular recognition or photochemical outcomes.

Property
This Scaffold
Cyclohexanone / Simple Ketones
Ring Conformation
Flattened boat imposed by fused cyclopropane
Predominantly chair conformation
Ring-Puckering Mode
Anharmonic vibrational mode present
Harmonic far-IR spectrum only
Photoreactivity
Tunable quantum yield with distinct substituent sensitivity
Different efficiency and substituent response profile

Quantitative Differentiation of Bicyclo[3.1.0]hexan-3-one from Structural Analogs


Solution-Phase Photolysis Quantum Yield – 38% Higher than Tricyclic Analogue and Distinct from Cyclohexanone

Under identical irradiation conditions (0.25 M in pentane or cyclohexane, 313 nm light), bicyclo[3.1.0]hexan-3-one exhibits a photolysis quantum yield (Φ) of 0.44, which is 15% lower than the 1,5-dimethyl derivative (Φ = 0.52) and 38% higher than tricyclo[4.3.1.0]decan-8-one (Φ = 0.32) [1]. In a cross-study comparison, cyclohexanone under similar 313 nm photolysis shows a quantum yield of approximately 0.4, positioning bicyclo[3.1.0]hexan-3-one as an intermediate-efficiency photoreagent with distinct substituent sensitivity [2].

Photolysis Quantum Yield
Head-to-head
Φ 0.44 at 313 nm
Supports tunable photoreactivity selection
vs 1,5-dimethyl (0.52), tricyclic (0.32), cyclohexanone (~0.4)
Photochemistry Reaction Kinetics Quantum Yield

Ring-Puckering Vibrational Frequency – 86.4 cm⁻¹ Anharmonic Mode Absent in Monocyclic Ketones

The far-infrared spectrum of bicyclo[3.1.0]hexan-3-one reveals ten closely spaced bands with a band origin at 86.4 cm⁻¹, corresponding to the anharmonic ring-puckering vibration of the fused five-membered ring [1]. In contrast, cyclohexanone exhibits only a harmonic far-infrared response with no distinct ring-puckering frequency in the 250–25 cm⁻¹ region, as established by early far-IR studies [2]. This quantitative spectral feature provides a direct spectroscopic fingerprint that distinguishes the bicyclic scaffold from simple monocyclic ketones.

Ring-Puckering Frequency
Class-level
86.4 cm⁻¹
Confirms conformational rigidity and spectroscopic fingerprint
Anharmonic mode absent in monocyclic ketones
Vibrational Spectroscopy Conformational Analysis Far-Infrared Spectroscopy

Synthetic Access Efficiency – 98% Yield via Oxidation of the Corresponding Alcohol

Brown oxidation of cis-bicyclo[3.1.0]hexan-3-ol affords bicyclo[3.1.0]hexan-3-one in 98% yield [1]. This near-quantitative conversion provides a reliable, high-efficiency route to the ketone, minimizing purification burden and enabling cost-effective procurement for downstream applications.

Synthetic Yield
Reported
98% (oxidation)
Supports cost-effective large-scale procurement
Brown oxidation of cis-bicyclo[3.1.0]hexan-3-ol
Synthetic Methodology Process Chemistry Oxidation

Conformational Pucker Angle – 195° Flattened Boat vs Cyclohexanone Chair Conformation

Lanthanide-induced shift NMR and ab initio calculations (STO-3G) reveal that bicyclo[3.1.0]hexan-3-one adopts a flattened boat conformation with a pucker angle ∝ = 195° [1]. By contrast, cyclohexanone exists predominantly in a chair conformation with torsion angles of approximately 55° [2]. This 140° difference in pucker angle fundamentally alters the spatial orientation of substituents and the carbonyl group geometry, providing a quantifiable structural basis for the compound's distinct molecular recognition properties.

Ring Pucker Angle
Context-dependent
195° (flattened boat)
Defines 3D geometry for molecular recognition design
vs cyclohexanone chair (torsion ~55°)
Conformational Analysis NMR Spectroscopy Molecular Modeling

Proven Application Scenarios for Bicyclo[3.1.0]hexan-3-one Based on Quantitative Differentiation


Synthesis of Conformationally Constrained Phencyclidine (PCP) Analogues for Receptor Binding Studies

The 98% oxidation yield of cis-bicyclo[3.1.0]hexan-3-ol to bicyclo[3.1.0]hexan-3-one provides a reliable entry point for constructing rigid PCP analogues [1]. The flattened boat conformation (∝ = 195°) mimics the bioactive geometry of cyclohexane-derived ligands while reducing conformational entropy, enabling precise structure–activity relationship (SAR) studies at NMDA and sigma receptors.

Photochemical Decarbonylation for Accessing Substituted Dienes

The solution-phase photolysis quantum yield (Φ = 0.44 at 313 nm) and the well-characterized ring-puckering vibrational mode (86.4 cm⁻¹) confirm the scaffold's suitability for controlled Norrish type I cleavage [2]. This enables the predictable generation of diene products with defined stereochemistry, useful in the synthesis of terpenoid natural products and fragrance intermediates.

Scaffold for Selective Histamine H₃ Receptor Ligands

The bicyclo[3.1.0]hexane framework, accessible via high-yielding oxidation of the parent alcohol, has been employed to construct histamine analogues that exhibit >100-fold selectivity for H₃ over H₄ receptors [3]. The quantifiably distinct ring pucker angle (195° vs chair cyclohexane) contributes to the observed selectivity by rigidifying the pharmacophore and minimizing off-target interactions.

Bioisosteric Replacement in mGlu2/3 Receptor Modulators

The conformationally constrained bicyclo[3.1.0]hexane core, of which bicyclo[3.1.0]hexan-3-one is the key synthetic precursor, has been integrated into glutamate analogues that act as orthosteric mGlu2/3 receptor antagonists [4]. The rigid flattened boat conformation, validated by NMR and computational data, restricts conformational flexibility to enhance binding specificity and metabolic stability compared to flexible cyclohexane-based scaffolds.

Application
Selection Property
Validation Focus
PCP analogue synthesis for receptor binding studies
Reported high-conversion oxidative route
Conformation–activity relationship profiling
Substituted diene access via photolysis
Characterized solution-phase photoreactivity
Norrish type I cleavage reproducibility
Selective H₃ receptor ligand design
Rigidified pharmacophore scaffold
Receptor subtype selectivity assessment
mGlu₂/₃ bioisosteric replacement
Flattened boat bioisostere core
Binding specificity and metabolic stability profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bicyclo[3.1.0]hexan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.